molecular formula C11H17NO3 B1409048 tert-Butyl 3-(2-propynyloxy)-1-azetidinecarboxylate CAS No. 1219606-33-3

tert-Butyl 3-(2-propynyloxy)-1-azetidinecarboxylate

Cat. No. B1409048
CAS RN: 1219606-33-3
M. Wt: 211.26 g/mol
InChI Key: OBUSYPFHNRORID-UHFFFAOYSA-N
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Description

“tert-Butyldimethyl(2-propynyloxy)silane” is an alkyne used in organic synthesis . It contains a total of 28 bonds, including 10 non-H bonds, 1 multiple bond, 3 rotatable bonds, and 1 triple bond .


Synthesis Analysis

This compound may be used in the synthesis of ®-2,3-pentadecadien-1-ol and (S)-ethyl 5-(tert-butyldimethylsilyloxy)-2-hydroxy-2-phenylpent-3-ynoate .


Molecular Structure Analysis

The molecular formula of “tert-Butyldimethyl(2-propynyloxy)silane” is C9H18OSi, and it has a molar mass of 170.32 g/mol .


Chemical Reactions Analysis

As an alkyne, “tert-Butyldimethyl(2-propynyloxy)silane” can participate in various organic reactions .


Physical And Chemical Properties Analysis

The compound has a density of 0.8±0.1 g/cm3, a boiling point of 157.8±13.0 °C at 760 mmHg, and a vapor pressure of 3.5±0.3 mmHg at 25°C. Its enthalpy of vaporization is 37.8±3.0 kJ/mol, and its flash point is 38.8±10.0 °C .

Scientific Research Applications

1. Regioselective Synthesis

Research has demonstrated the efficient regioselective synthesis of complex molecules using tert-butyl azetidine derivatives. For example, Hajra et al. (2019) reported the regioselective C3-peroxylation of spiro-aziridine and spiro-epoxy oxindoles with tert-butyl hydroperoxide, enabling the synthesis of 3-peroxyoxindoles and their rearranged products (Hajra, Hazra, Saleh, & Mondal, 2019).

2. Palladium-Catalyzed Pyridylation

Zhang et al. (2017) developed a palladium-catalyzed pyridylation of 1-tert-butoxycarbonyl-3-iodoazetidine, yielding heteroarylazetidines. This process showcases the application of tert-butyl azetidine derivatives in producing diverse heterocyclic compounds (Zhang, Geng, Li, Zou, Wu, & Wu, 2017).

3. Synthesis of Masked Dipoles

Yadav and Sriramurthy (2005) demonstrated that silylmethyl-substituted aziridine and azetidine, including tert-butyl derivatives, can act as masked 1,3- and 1,4-dipoles for cycloaddition reactions. This is crucial for the synthesis of various nitrogen-containing heterocycles (Yadav & Sriramurthy, 2005).

4. Novel Compound Synthesis

Meyers et al. (2009) reported the synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a compound useful for further selective derivations, demonstrating the versatility of tert-butyl azetidine derivatives in synthesizing novel compounds (Meyers, Muizebelt, van Wiltenburg, Brown, & Thorarensen, 2009).

Safety and Hazards

“tert-Butyldimethyl(2-propynyloxy)silane” is classified as a flammable liquid (Category 3), and it can cause skin irritation (Category 2) and serious eye irritation (Category 2). It should be kept away from heat, hot surfaces, sparks, open flames, and other ignition sources. Protective gloves, clothing, eye protection, and face protection should be worn when handling this compound .

properties

IUPAC Name

tert-butyl 3-prop-2-ynoxyazetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3/c1-5-6-14-9-7-12(8-9)10(13)15-11(2,3)4/h1,9H,6-8H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBUSYPFHNRORID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)OCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-(prop-2-YN-1-yloxy)azetidine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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